4-cyano-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
4-cyano-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C14H11N3O It is characterized by the presence of a cyano group attached to a benzamide structure, with a 6-methylpyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
4-cyano-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the pyridine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(pyridin-2-yl)benzamide: Similar structure but lacks the methyl group on the pyridine ring.
4-cyano-N-(6-chloropyridin-2-yl)benzamide: Similar structure but has a chlorine substituent instead of a methyl group.
4-cyano-N-(6-methylpyridin-3-yl)benzamide: Similar structure but the cyano group is attached to a different position on the pyridine ring.
Uniqueness
4-cyano-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and binding properties. This structural feature can enhance its specificity and efficacy in various applications compared to similar compounds.
Properties
Molecular Formula |
C14H11N3O |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-cyano-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c1-10-3-2-4-13(16-10)17-14(18)12-7-5-11(9-15)6-8-12/h2-8H,1H3,(H,16,17,18) |
InChI Key |
AXSOUIICIQVSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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